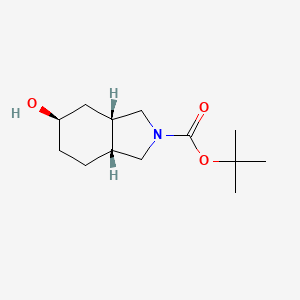
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Activities
Compounds related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated significant antimicrobial and anti-inflammatory properties. For example, derivatives containing the thioxothiazolidin-4-one structure have been shown to possess notable anti-inflammatory activity, with some compounds displaying significant effects against inflammation ((Sunder & Maleraju, 2013)). Similarly, a range of synthesized compounds exhibited antimicrobial activity, particularly against gram-positive bacteria and fungi, indicating their potential in treating microbial infections ((B'Bhatt & Sharma, 2017); (Aneja et al., 2011)).
Anticancer Potential
Research has indicated that certain thioxothiazolidin-4-one derivatives show promise in anticancer therapy. For instance, novel thioxothiazolidin-4-one derivatives were found to inhibit tumor growth and angiogenesis in mouse models, suggesting their potential application in cancer treatment ((Chandrappa et al., 2010)).
Antifungal Efficacy
Compounds structurally related to (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have exhibited significant antifungal activity. This suggests their potential utility in developing new treatments for fungal infections ((Liu et al., 2014)).
Hypoglycemic Activity
In the context of diabetes treatment, derivatives of thioxothiazolidin-4-one have been explored for their hypoglycemic activity, with some compounds enhancing insulin action in experimental models ((Liu et al., 2008)).
Crystal Structure and Molecular Studies
The crystal structure and molecular properties of thioxothiazolidin-4-one derivatives have been extensively studied, providing valuable insights into their chemical behavior and potential for pharmaceutical development ((Khelloul et al., 2016)).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine to form an imine intermediate, which is then reacted with 2-thioxothiazolidin-4-one to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "3-methoxypropylamine", "2-thioxothiazolidin-4-one" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxypropylamine in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Addition of 2-thioxothiazolidin-4-one to the imine intermediate and heating the mixture to reflux for several hours.", "Step 3: Isolation of the product by filtration and purification using standard techniques such as recrystallization or chromatography." ] } | |
Numéro CAS |
1010862-04-0 |
Nom du produit |
(Z)-3-(3-methoxypropyl)-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one |
Formule moléculaire |
C17H17N3O2S2 |
Poids moléculaire |
359.46 |
Nom IUPAC |
4-hydroxy-3-(3-methoxypropyl)-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H17N3O2S2/c1-22-9-5-8-20-16(21)14(24-17(20)23)10-13-11-18-19-15(13)12-6-3-2-4-7-12/h2-4,6-7,10-11,21H,5,8-9H2,1H3/b13-10+ |
Clé InChI |
KVMSACXBZMXERV-UVTDQMKNSA-N |
SMILES |
COCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



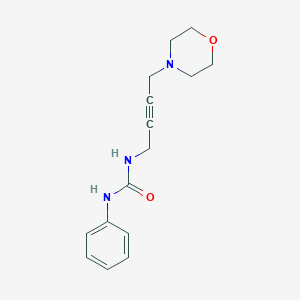
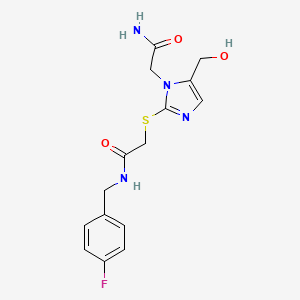


![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B2353837.png)
![2-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrol-1-yl]ethanamine;hydrochloride](/img/structure/B2353840.png)
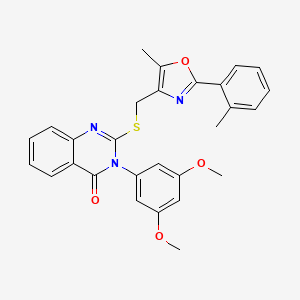
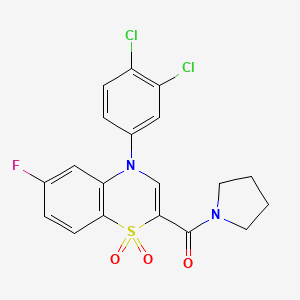
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2353844.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2353847.png)
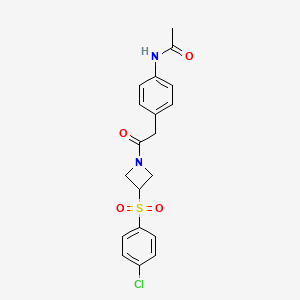
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)
